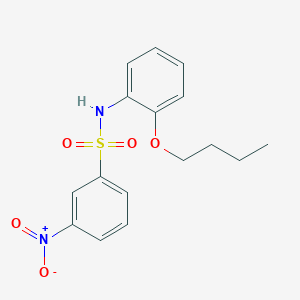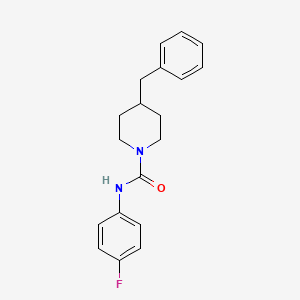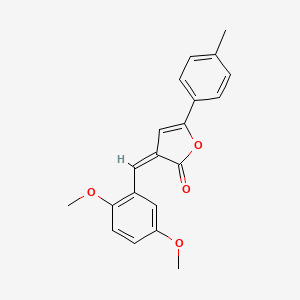![molecular formula C14H21N3O2 B5501045 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)
2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex piperidine derivatives, akin to our compound of interest, often involves multi-step reactions. For instance, an improved synthesis approach for piperidinyl propionate, a structurally related compound, was achieved through a series of reactions starting from 4-hydroxypiperidine. This method highlights the intricate steps required to introduce specific functional groups onto the piperidine backbone, which is crucial for the synthesis of our target molecule (Snyder et al., 1998).
Molecular Structure Analysis
Molecular and crystal structure analyses of piperidine derivatives reveal the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. For example, studies on hydroxy derivatives of hydropyridine show these compounds possess considerable conformational flexibility and can form an extended network of hydrogen bonds, influencing their crystal packing and physical properties (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The reactivity of piperidine derivatives towards various chemical reactions underscores their versatile chemical properties. For instance, the selective hydrogenation of pyridinium salts to piperidin-3-ones demonstrates the potential for functional group transformations, which could be applicable to modifying the "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" structure (Huang et al., 2015).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of hydroxyl groups and the ability to form hydrogen bonds can affect the compound's solubility in various solvents, as well as its crystalline form and stability.
Chemical Properties Analysis
Chemically, piperidine derivatives exhibit a range of activities, including potential antibacterial properties as seen in propanamide compounds containing piperidine and oxadiazole functionalities. These activities suggest that "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" may also possess interesting chemical properties worth exploring (Sattar et al., 2020).
Aplicaciones Científicas De Investigación
Neuroprotective Applications
Research by Chenard et al. (1995) on a structurally related compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, revealed its potential as a neuroprotective agent. This compound was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist, offering protection to cultured hippocampal neurons from glutamate toxicity. The compound's selectivity and potency make it promising for neuroprotective applications, suggesting that similar compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could have potential in this area Chenard et al., 1995.
Synthesis and Structural Analysis
Kumata et al. (2015) developed a PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for imaging fatty acid amide hydrolase in the brain. This highlights the importance of piperidine derivatives in the development of imaging agents for neurological studies Kumata et al., 2015.
Takahata and colleagues (1999) illustrated the synthesis of stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine, showcasing advanced synthetic methodologies for creating complex piperidine structures. This work underlines the synthetic versatility and potential chemical modifications applicable to compounds like 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide Takahata et al., 1999.
Biological Activity and Applications
Research by Xiao et al. (2014) on metabolites from the endophytic Botryosphaeria dothidea, including α-pyridone and ceramide derivatives, highlights the biological activity of compounds with pyridinyl and piperidinyl moieties. These compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, suggesting that structurally related compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could also display similar biological properties Xiao et al., 2014.
Propiedades
IUPAC Name |
2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-3-4-12(16-9-10)14(19)5-7-17(8-6-14)11(2)13(15)18/h3-4,9,11,19H,5-8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVQKUASZLSVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(C)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)
![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)



![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)



